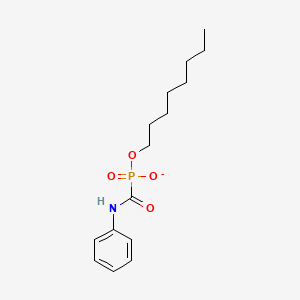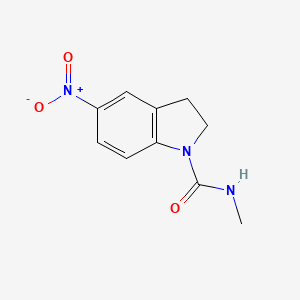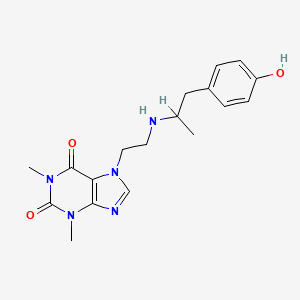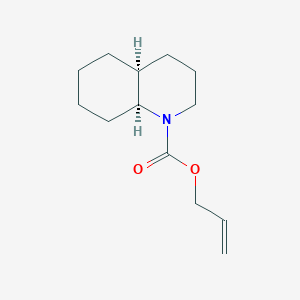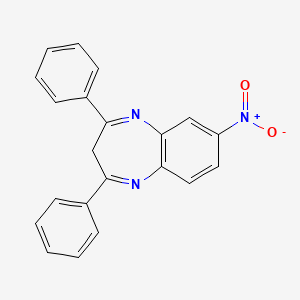
7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The presence of a nitro group at the 7th position and phenyl groups at the 2nd and 4th positions distinguishes this compound from other benzodiazepines, potentially imparting unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine typically involves the condensation of o-phenylenediamine with benzophenone derivatives under acidic conditionsMicrowave-assisted synthesis has also been reported to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs continuous flow chemistry. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, enhancing its structural complexity.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents.
Cyclization: Catalysts like Lewis acids (e.g., BiCl3) under mild conditions.
Major Products:
Reduction: 7-Amino-2,4-diphenyl-3H-1,5-benzodiazepine.
Substitution: Halogenated or nitrated derivatives.
Cyclization: Fused benzodiazepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of dyes and other functional materials.
Mechanism of Action
The mechanism of action of 7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The nitro group may also contribute to its unique pharmacological profile by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Nitrazepam: Another nitro-substituted benzodiazepine with hypnotic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness: 7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine is unique due to the specific positioning of the nitro and phenyl groups, which may impart distinct chemical reactivity and biological activity compared to other benzodiazepines.
Properties
CAS No. |
62480-47-1 |
|---|---|
Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
7-nitro-2,4-diphenyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)17-11-12-18-21(13-17)23-20(16-9-5-2-6-10-16)14-19(22-18)15-7-3-1-4-8-15/h1-13H,14H2 |
InChI Key |
MOVYIVQRHBEKPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


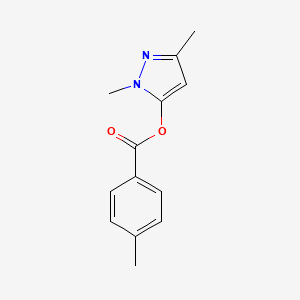
![N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14537749.png)
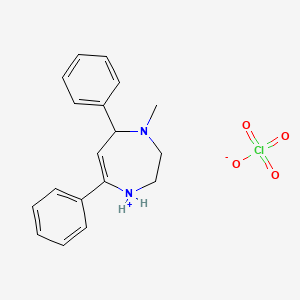

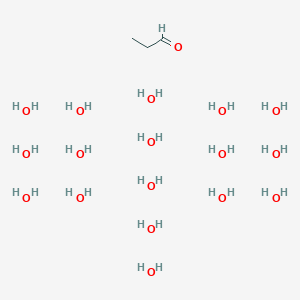
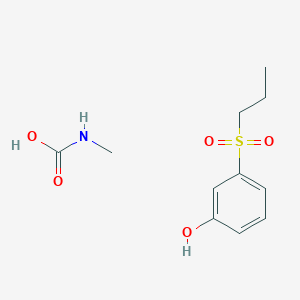
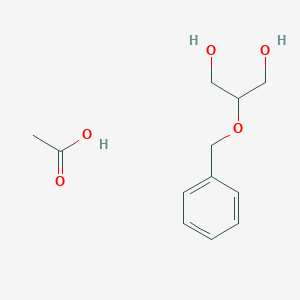

![Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane](/img/structure/B14537810.png)
![3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14537811.png)
